molecular formula C29H22O B14548041 Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- CAS No. 62224-56-0

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl-

Cat. No.: B14548041
CAS No.: 62224-56-0
M. Wt: 386.5 g/mol
InChI Key: YCCSSRJMLGSHSG-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- is a complex organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- typically involves the use of inexpensive raw materials such as 4,4′-dimethylbenzophenone. The synthetic route is relatively straightforward, and the product is easy to separate and purify.

Industrial Production Methods

The industrial production of this compound can be scaled up due to the simplicity of the synthetic route. The process involves the use of common reagents and conditions, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- involves the cleavage of the C(sp3)–O bond in the pyran ring under UV light irradiation. This leads to the formation of a merocyanine structure, which is responsible for its photochromic properties. The compound can exist in two forms: transoid-trans (TT) and transoid-cis (TC). The TC form rapidly returns to the uncolored closed form, while the TT form is thermally more stable .

Comparison with Similar Compounds

Similar Compounds

    Spiropyrans: Known for their photochromic properties but have different structural features.

    Spirooxazines: Another class of photochromic compounds with distinct chemical structures.

    Azobenzenes: Photochromic compounds that undergo reversible cis-trans isomerization.

Uniqueness

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- is unique due to its high resistance to photodegradation and the ability to produce different colors after UV irradiation. The thermal bleaching kinetics can also be controlled by introducing appropriate substituents in the structure .

Properties

CAS No.

62224-56-0

Molecular Formula

C29H22O

Molecular Weight

386.5 g/mol

IUPAC Name

9-(3,4-dihydronaphthalen-2-yl)-4-methyl-2-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C29H22O/c1-19-17-26(21-10-3-2-4-11-21)30-29-27(19)24-13-7-8-14-25(24)28(29)23-16-15-20-9-5-6-12-22(20)18-23/h2-14,17-18H,15-16H2,1H3

InChI Key

YCCSSRJMLGSHSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C5=CC6=CC=CC=C6CC5

Origin of Product

United States

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